molecular formula C19H27NO4 B582441 BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE CAS No. 339183-92-5

BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE

Cat. No.: B582441
CAS No.: 339183-92-5
M. Wt: 333.428
InChI Key: GMZPZDIZYAVNKA-HOCLYGCPSA-N
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Description

BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE: is a heterocyclic compound belonging to the piperidine class. It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to a piperidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl and tert-butyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

  • BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE
  • 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
  • 2-benzyl 1-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZPZDIZYAVNKA-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678088
Record name 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339183-92-5
Record name 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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